

SOP1812: A Novel G-Quadruplex Ligand with Potent Anti-Tumor Properties

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Compound of Interest

Compound Name: SOP1812

Cat. No.: B10854887

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SOP1812, also known as QN-302, is a novel, asymmetrically tetra-substituted naphthalene diimide (ND) derivative that has demonstrated significant anti-tumor activity in preclinical models of pancreatic and prostate cancer.^{[1][2]} This compound represents a promising therapeutic strategy by targeting and stabilizing G-quadruplex (G4) structures, which are over-represented in the promoter regions of oncogenes.^{[1][3]} **SOP1812** is currently under evaluation as a candidate for clinical development by Qualigen Therapeutics Inc.^{[2][3]} This technical guide provides a comprehensive overview of the anti-tumor properties of **SOP1812**, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

SOP1812 exerts its anti-tumor effects by binding to and stabilizing G-quadruplex structures in the promoter regions of cancer-related genes.^[1] These four-stranded DNA structures are particularly prevalent in the regulatory regions of genes involved in cell proliferation and survival. By stabilizing these structures, **SOP1812** is thought to interfere with transcription, leading to the downregulation of key oncogenic signaling pathways.^{[1][3]}

Transcriptome analysis has revealed that **SOP1812** down-regulates a number of cancer-associated pathways, most notably the Wnt/ β -catenin signaling pathway.^[1] The compound has also been shown to affect the expression of genes involved in axon guidance, and the Hippo,

MAPK, and Rap1 pathways.[4] This multi-targeted approach, stemming from the stabilization of numerous G4s, may contribute to its potent anti-cancer activity.[5]

In Vitro Activity

SOP1812 has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those of pancreatic and prostate origin. The GI50 values, the concentration required to inhibit cell growth by 50%, are in the low nanomolar range, highlighting its significant cellular potency.[1][6]

Cell Line	Cancer Type	GI50 (nM)[4]
MIA PaCa-2	Pancreatic Ductal Adenocarcinoma	1.3
PANC-1	Pancreatic Ductal Adenocarcinoma	1.4
Capan-1	Pancreatic Ductal Adenocarcinoma	5.9
BxPC-3	Pancreatic Ductal Adenocarcinoma	2.6
PC3	Prostate Cancer (Androgen Independent)	3.0[6]
LNCaP	Prostate Cancer (Androgen Positive)	247[6]

SOP1812 exhibits high affinity for G-quadruplex structures, as demonstrated by its low nanomolar dissociation constants (KD) for well-characterized G4s.

G-Quadruplex	KD (nM)[4]
hTERT G4	4.9
HuTel21 G4	28.4

In Vivo Efficacy

Preclinical studies using xenograft and patient-derived xenograft (PDX) models have confirmed the significant anti-tumor activity of **SOP1812** in vivo.

Pancreatic Cancer Models

In the MIA PaCa-2 pancreatic cancer xenograft model, **SOP1812** administered intravenously at 1 mg/kg, either once or twice weekly for 28 days, resulted in statistically significant tumor volume reductions.[1][4] Notably, several animals showed complete tumor regression with no significant regrowth after the treatment period.[4] Furthermore, **SOP1812** has shown significant anti-tumor activity in three patient-derived xenograft (PDX) models of pancreatic ductal adenocarcinoma (PDAC).[3] In the more aggressive KPC mouse model of pancreatic cancer, **SOP1812** significantly extended the survival of the animals, demonstrating a better effect than the standard-of-care drug, gemcitabine.[4]

Prostate Cancer Model

In a PC3 prostate cancer xenograft model, representing castration-resistant prostate cancer, **SOP1812** administered at a twice-weekly dose of 1 mg/kg intravenously for 28 days produced statistically significant tumor shrinkage ($p=0.0008$) with a tumor growth inhibition (T/C) value of 33.5% on day 28.[2][6] This effect was more pronounced than that of the comparator drug, abiraterone.[2][6]

Experimental Protocols

Cell Proliferation Assay (SRB Assay)

The anti-proliferative activity of **SOP1812** was determined using the Sulforhodamine B (SRB) assay.

- **Cell Plating:** Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
- **Compound Treatment:** Cells were treated with a serial dilution of **SOP1812** (e.g., 0-50 nM) for 96 hours.[4]

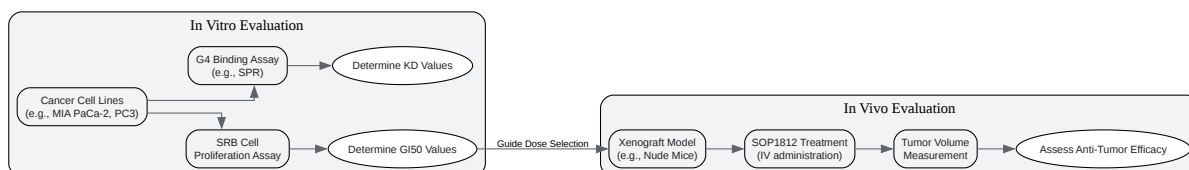
- **Cell Fixation:** After the incubation period, cells were fixed with 10% trichloroacetic acid (TCA).
- **Staining:** The fixed cells were stained with 0.4% SRB solution in 1% acetic acid.
- **Wash and Solubilization:** Unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was solubilized with 10 mM Tris base solution.
- **Absorbance Measurement:** The absorbance was read at a specific wavelength (e.g., 510 nm) using a microplate reader.
- **Data Analysis:** The GI50 values were calculated from the dose-response curves.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of **SOP1812** was evaluated in mouse xenograft models.

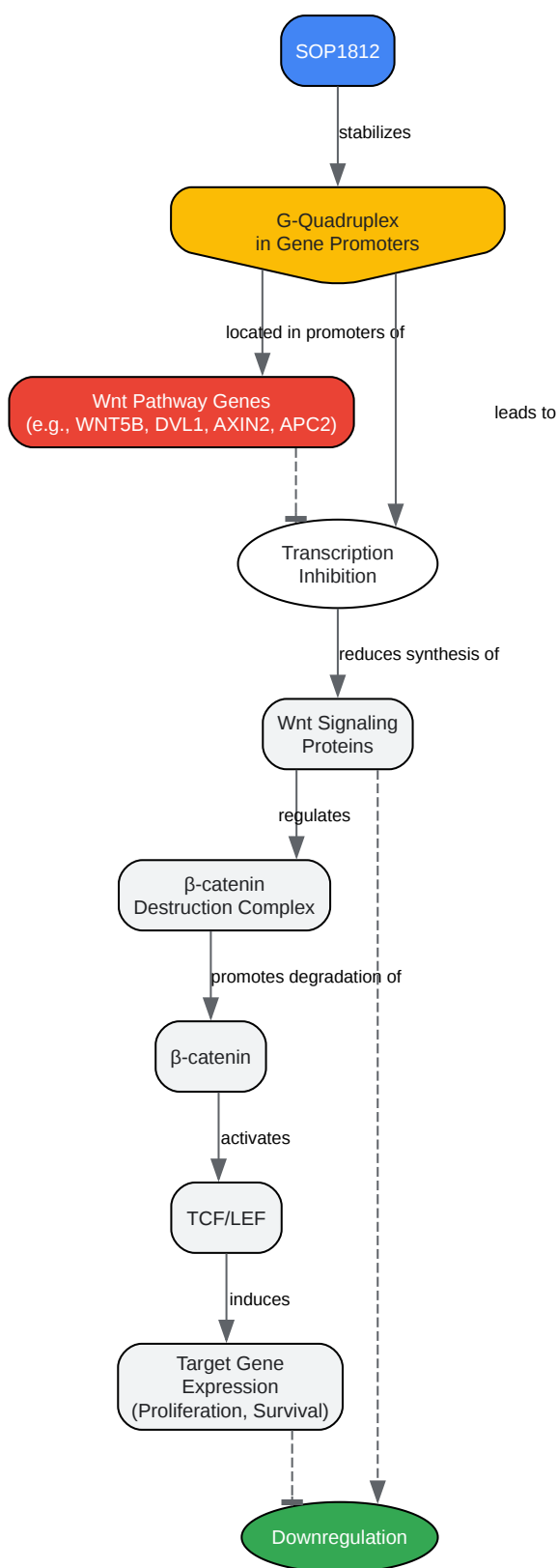
- **Animal Model:** Immunocompromised mice (e.g., nude mice) were used.
- **Tumor Implantation:** Human cancer cells (e.g., MIA PaCa-2 or PC3) were subcutaneously injected into the flank of the mice.
- **Tumor Growth and Randomization:** Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). The animals were then randomized into treatment and control groups.
- **Drug Administration:** **SOP1812** was administered intravenously at the specified dose and schedule (e.g., 1 mg/kg, twice weekly).[4][6] The control group received a vehicle control.
- **Tumor Measurement:** Tumor volume was measured periodically (e.g., twice a week) using calipers.
- **Body Weight Monitoring:** Animal body weight was monitored as an indicator of toxicity.
- **Data Analysis:** Tumor growth inhibition was calculated, and statistical analysis was performed to determine the significance of the anti-tumor effect.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Experimental workflow for evaluating the anti-tumor properties of **SOP1812**.



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